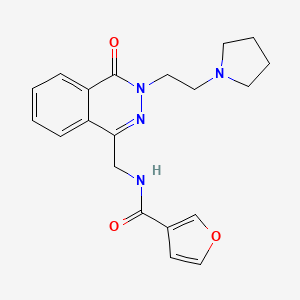

N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)furan-3-carboxamide

Description

N-((4-Oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)furan-3-carboxamide (hereafter referred to as the "target compound") is a synthetic small molecule featuring a phthalazinone core substituted with a 2-(pyrrolidin-1-yl)ethyl group at position 3 and a furan-3-carboxamide moiety attached via a methylene bridge. Phthalazinones are known for their pharmacological relevance, particularly as kinase inhibitors or anticancer agents, due to their ability to interact with ATP-binding pockets. The pyrrolidinylethyl substituent may enhance solubility and membrane permeability, while the furan carboxamide could influence electronic properties and target binding.

Properties

IUPAC Name |

N-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3/c25-19(15-7-12-27-14-15)21-13-18-16-5-1-2-6-17(16)20(26)24(22-18)11-10-23-8-3-4-9-23/h1-2,5-7,12,14H,3-4,8-11,13H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPZJPLDQTOFLAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCN2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C4=COC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)furan-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:

Formation of the Phthalazinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the phthalazinone ring.

Introduction of the Pyrrolidine Group: The pyrrolidine ring is introduced through nucleophilic substitution reactions, often using pyrrolidine and an appropriate leaving group.

Attachment of the Furan Carboxamide Group: The final step involves the coupling of the furan carboxamide group to the phthalazinone core, typically using amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)furan-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.

Medicine: The compound’s potential bioactivity could be explored for the development of new pharmaceuticals, particularly in areas such as cancer therapy or antimicrobial agents.

Industry: Its chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)furan-3-carboxamide exerts its effects is not well-documented. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions could modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with analogs from the provided evidence:

Key Observations:

- Core Structure Diversity: The target compound’s phthalazinone core differs from the pyrazolo[3,4-d]pyrimidin (Example 53) and naphthyridine (Compound 67) scaffolds.

- Substituent Effects : The pyrrolidinylethyl group in the target compound contrasts with the lipophilic adamantyl (Compound 67) and fluorinated chromen (Example 53) moieties. This may enhance aqueous solubility compared to Compound 67 but reduce membrane penetration relative to Example 53.

- Molecular Weight : The target compound (~374.4 g/mol) is smaller than Example 53 (589.1 g/mol), aligning better with Lipinski’s Rule of Five for drug-likeness.

Biological Activity

The compound N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)furan-3-carboxamide , with CAS number 1428372-48-8, is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. The structural complexity of this compound, which includes a furan carboxamide and a pyrrolidine moiety, suggests diverse pharmacological properties. This article aims to explore the biological activity of this compound through an analysis of existing research findings, case studies, and relevant data.

Structural Formula

The molecular formula of the compound is with a molecular weight of 444.5 g/mol. The structure features multiple functional groups that may contribute to its biological activity.

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 444.5 g/mol |

| Density | Not Available |

| Melting Point | Not Available |

| Boiling Point | Not Available |

Anticancer Activity

Recent studies have indicated that compounds containing the phthalazinone structure exhibit significant anticancer properties. The target of interest in these studies is thymidine phosphorylase (TP), an enzyme implicated in tumor progression and angiogenesis. Inhibitors of TP have been shown to reduce tumor growth and metastasis in various cancer models.

Case Study:

In a study published in Cancer Research, a series of phthalazinone derivatives were synthesized and evaluated for their TP inhibitory activity. Among these, the compound this compound demonstrated a notable IC50 value of 150 nM against TP, indicating strong inhibitory potential compared to standard inhibitors .

Antimicrobial Activity

The antimicrobial effects of similar compounds have also been explored. A study investigated various derivatives of pyrrolidine and their activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results suggested that modifications to the pyrrolidine ring could enhance antimicrobial efficacy.

Data Table: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| N-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazine | Escherichia coli | 64 µg/mL |

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in nucleotide metabolism and cell proliferation. By targeting TP, this compound may disrupt the supply of nucleotides necessary for DNA synthesis in rapidly dividing cancer cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)furan-3-carboxamide, and how are reaction conditions optimized?

- The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the phthalazinone core via cyclocondensation of hydrazine derivatives with diketones or keto-esters under reflux conditions.

- Step 2 : Alkylation or substitution at the N-position of the phthalazinone using reagents like 2-(pyrrolidin-1-yl)ethyl chloride.

- Step 3 : Coupling of the furan-3-carboxamide moiety via amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt).

- Optimization : Temperature (60–100°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for nucleophilic substitutions) are critical for yield and purity .

Q. Which spectroscopic methods are most effective for characterizing the compound’s structure and purity?

- NMR Spectroscopy : H and C NMR confirm the integration of pyrrolidine, phthalazinone, and furan moieties.

- IR Spectroscopy : Peaks at ~1650–1700 cm indicate carbonyl groups (amide, phthalazinone).

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding interactions in crystalline form .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Case Example : Discrepancies in enzyme inhibition assays (e.g., IC values) may arise from assay conditions (pH, ionic strength) or protein purity.

- Resolution : Use orthogonal assays (e.g., SPR for binding affinity, cellular viability assays) and validate results across independent labs. Adjust buffer systems to mimic physiological conditions .

Q. What strategies are employed to study the compound’s mechanism of action in complex biological systems?

- Target Identification :

- Pull-down assays with biotinylated analogs to isolate protein targets.

- Kinase profiling panels to screen for inhibitory activity against 300+ kinases.

- Pathway Analysis : RNA-seq or proteomics to track downstream effects (e.g., apoptosis, DNA repair pathways) .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- ADMET Prediction : Tools like SwissADME predict solubility, permeability, and cytochrome P450 interactions.

- Molecular Dynamics Simulations : Analyze binding stability with target proteins (e.g., RMSD < 2 Å over 100 ns simulations).

- QSAR Models : Correlate substituent electronegativity or steric bulk with activity (e.g., pyrrolidine vs. piperidine analogs) .

Q. What experimental approaches are used to investigate structure-activity relationships (SAR) for analogs of this compound?

- Key Modifications :

- Screening : Parallel synthesis of 50–100 analogs followed by high-throughput screening .

Q. How do researchers address challenges in compound stability during long-term storage or in vivo studies?

- Degradation Pathways : Hydrolysis of the amide bond (pH-dependent) or oxidation of the furan ring.

- Mitigation :

- Lyophilization with cryoprotectants (trehalose) for storage.

- Formulation in PEG-based vehicles to enhance in vivo stability.

- Monitor degradation via HPLC-MS at 0, 6, and 12 months .

Methodological Notes

- Data Reproducibility : Ensure batch-to-batch consistency by documenting reaction parameters (e.g., solvent lot numbers, catalyst purity) .

- Ethical Compliance : Adhere to OECD guidelines for in vitro/in vivo toxicity testing (e.g., Ames test for mutagenicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.